3-(4-Chlorophenyl)-3'-fluoropropiophenone
Description
3-(4-Chlorophenyl)-3'-fluoropropiophenone is a diarylpropanone derivative featuring a ketone group flanked by two aromatic rings. The 4-chlorophenyl group at position 3 and the 3'-fluorophenyl group introduce distinct electronic and steric effects. Chlorine, an electron-withdrawing substituent, enhances the electrophilicity of the ketone, while fluorine, though also electron-withdrawing, contributes to metabolic stability due to its small size and high electronegativity . This compound’s structural features make it relevant in pharmaceutical intermediates and materials science, though specific applications require comparison with analogs.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFTUTZFBZCOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644476 | |
| Record name | 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-91-2 | |
| Record name | 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 3-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Chlorophenyl)-3’-fluoropropiophenone can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-3’-fluorobenzoic acid.
Reduction: Formation of 3-(4-chlorophenyl)-3’-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Chlorophenyl)-3’-fluoropropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone
Structural Differences :
- The 4-chlorophenyl group in the target compound is replaced with a 3,5-dimethylphenyl group.
- Methyl groups are electron-donating, reducing the electrophilicity of the ketone compared to the chloro-substituted analog.
Physicochemical Properties :
- Molecular weight differences: ~340 vs. ~252 (estimated for the target compound), depending on exact substituents.
3'-Chloro-3-(4-Cyanophenyl)-4'-fluoropropiophenone
Structural Differences :
- Additional cyano (CN) and chloro groups introduce stronger electron-withdrawing effects.
- The cyano group enhances reactivity for nucleophilic additions or polymer formation.
Electronic Effects :
Chalcone Derivatives (e.g., 1-(4-Chlorophenyl)-3-(2-Thienyl)-propen-1-one)
Structural Differences :
- α,β-unsaturated ketone (chalcone) vs. propiophenone.
- Conjugated double bond in chalcones enables extended π-systems, altering UV-Vis absorption and redox properties.
Reactivity :
- Chalcones undergo Michael additions and cyclization more readily due to the enone system, whereas diarylpropanones are less reactive .
- The 4-chlorophenyl group in both compounds enhances electrophilicity, but conjugation in chalcones broadens reactivity pathways.
Heterocyclic Derivatives (e.g., 3-(4-Chlorophenyl)-5-propylfuro[3,2-g]chromen-7-one)
Structural Differences :
- Fused furanochromenone system vs. linear diarylpropanone.
- The 4-chlorophenyl group is integrated into a rigid heterocyclic scaffold, reducing rotational freedom.
Physicochemical Properties :
- The fused ring system enhances thermal stability, relevant for material science applications.
Biological Activity
3-(4-Chlorophenyl)-3'-fluoropropiophenone is an aromatic ketone that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a chlorophenyl group and a fluorophenyl group attached to a propiophenone backbone, which influences its chemical properties and biological interactions.
- Chemical Formula : C15H14ClFO
- Molecular Weight : 276.73 g/mol
- Structure : The presence of the chlorine and fluorine substituents enhances the compound's lipophilicity and stability, which can affect its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Key findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating its effectiveness in inhibiting cancer cell proliferation. In particular, it showed notable activity in MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cell proliferation, contributing to its anticancer properties.
- Tubulin Interaction : Studies suggest that it can destabilize tubulin polymerization, leading to disrupted mitotic processes in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-(4-Chlorophenyl)-3'-hydroxypropiophenone | 15 | Enzyme inhibition |
| 3-(4-Chlorophenyl)-3'-methoxypropiophenone | 25 | Apoptosis induction |
| 3-(4-Chlorophenyl)-3'-bromopropiophenone | 30 | Tubulin destabilization |
| This compound | 20 | Enzyme inhibition, tubulin interaction |
Case Studies
- Anticancer Study on MCF-7 Cells : A study reported that treatment with this compound led to a significant decrease in cell viability and induced apoptosis as evidenced by flow cytometry analysis. The compound was shown to arrest cells in the G2/M phase, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable inhibition zones against various pathogens, highlighting its potential as an alternative antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
